N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide
Description
N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a propargylamine backbone with diisopropylamino substitution and a para-fluorobenzenesulfonamide moiety. Its molecular formula is C₁₆H₂₂FN₃O₂S (calculated based on structural analysis), with a molecular weight of approximately 339.4 g/mol. The compound’s key structural attributes include:
- Bis(propan-2-yl)amino groups enhancing lipophilicity and steric bulk.
- A 4-fluorobenzenesulfonamide group, which may confer metabolic stability and hydrogen-bonding capabilities.
Sulfonamides are widely explored for enzyme inhibition (e.g., carbonic anhydrase, cholinesterases) due to their ability to mimic carboxylate or phosphate groups .
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S/c1-13(2)19(14(3)4)12-6-5-11-18-22(20,21)16-9-7-15(17)8-10-16/h7-10,13-14,18H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOICDYQFHHVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Connectivity
N-[4-(Diisopropylamino)-2-butyn-1-yl]-1-(3-fluorophenyl)methanesulfonamide ()
- Molecular Formula : C₁₇H₂₅FN₂O₂S (340.5 g/mol).
- Key Differences :
- Fluorine is at the meta position (3-fluorophenyl) vs. para in the target compound.
- Sulfonamide is attached to a methyl spacer (-CH₂SO₂NH-) rather than directly to the benzene ring.
- Implications: Meta-substitution may reduce electronic effects on the aromatic ring compared to para.
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide ()
- Molecular Formula: Not explicitly stated but likely exceeds C₃₀H₄₀FN₅O₂S⁺ (≈600 g/mol).
- Key Differences :
- Incorporates a dihydroisoxazole ring and tetrahydroacridine moiety.
- Quaternary ammonium group enhances water solubility but limits blood-brain barrier penetration.
- Implications :
Functional Group Variations
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Molecular Formula : C₁₂H₁₆N₆O₂S (308.4 g/mol).
- Key Differences: Azide groups replace fluorine and diisopropylamino groups. Methylbenzene sulfonamide instead of fluorobenzene.
Fesoterodine Fumarate ()
- Molecular Formula : C₃₀H₄₄N₂O₆S (560.8 g/mol).
- Key Differences: Contains a fumarate counterion and phenylpropyl chain. Bis(propan-2-yl)amino group is retained but embedded in a larger pharmacophore.
- Implications :
Molecular Weight and Pharmacokinetics
Research Implications
- Target vs. : Para-fluorine may enhance metabolic stability and electronic effects compared to meta-substitution, critical for enzyme inhibition.
- Target vs. : The absence of acridine in the target compound limits DNA interaction but reduces off-target toxicity.
- Target vs. : While both have bis(propan-2-yl)amino groups, the target lacks a charged moiety, favoring CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
